molecular formula C18H20F3N5O B2776685 N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1797325-94-0

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

货号: B2776685
CAS 编号: 1797325-94-0
分子量: 379.387
InChI 键: SBUQXPFSYFBWPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H20F3N5O and its molecular weight is 379.387. The purity is usually 95%.
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生物活性

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5OC_{18}H_{23}N_5O with a molecular weight of approximately 331.4 g/mol. The compound features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidinyl moiety, along with a trifluoromethyl group on the benzamide structure, contributing to its pharmacological properties .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino and pyrrolidinyl groups enhances the binding affinity and specificity of the compound towards its targets, while the benzamide moiety contributes to its stability and solubility .

Research indicates that compounds with similar structures often act as inhibitors of protein kinases involved in cell proliferation and survival pathways, making them potential candidates for cancer therapy .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, compounds featuring pyrimidine scaffolds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways . The compound's ability to target specific kinases may lead to reduced tumor growth and improved patient outcomes.

Anti-inflammatory Properties

In addition to anticancer effects, this compound may exhibit anti-inflammatory properties. Research has suggested that similar pyrimidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways . This dual action makes it a candidate for treating diseases characterized by inflammation.

Case Studies

Case Study 1: Inhibition of Kinase Activity

A study demonstrated that a related compound effectively inhibited cyclin-dependent kinases (CDK) involved in cancer cell cycle regulation. The half-maximal inhibitory concentration (IC50) values were reported in the sub-nanomolar range, indicating potent activity against these targets .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory effects of pyrimidine derivatives in murine models of arthritis. The administration of these compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting their potential utility in treating chronic inflammatory diseases .

Research Findings

Study Focus Findings
Study 1Anticancer ActivityInhibition of CDK with IC50 values in sub-nanomolar range; effective against various cancer cell lines.
Study 2Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in murine models; potential for chronic inflammation treatment.
Study 3Mechanistic InsightsEnhanced binding affinity due to dimethylamino and pyrrolidinyl groups; stability contributed by benzamide structure.

科学研究应用

Antitumor Activity

Research indicates that compounds similar to N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide exhibit significant antitumor properties. The pyrazolo[1,5-a]pyrimidine scaffold, which is structurally related to this compound, has been shown to possess anticancer activity through various mechanisms, including inhibition of specific kinases involved in tumor growth and survival pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes that play critical roles in cellular signaling and metabolism. For instance, analogs of this compound have demonstrated effectiveness as dual inhibitors of tyrosine kinases, which are often overactive in cancer cells. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds with similar structures. These compounds can mitigate endoplasmic reticulum stress, which is implicated in neurodegenerative diseases. They may also protect motor neurons from degeneration by modulating kinase activity related to neuronal survival .

Case Studies

StudyFindingsReference
Antitumor EfficacyDemonstrated significant reduction in tumor size in xenograft models when treated with pyrazolo[1,5-a]pyrimidine derivatives.
Enzyme InhibitionShowed selective inhibition of ABL1 kinase variants with IC50 values in the nanomolar range, indicating potential for targeted cancer therapies.
NeuroprotectionCompounds exhibited protective effects against neuronal cell death induced by oxidative stress in vitro.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis of this compound requires a multi-step approach due to its complex substituents. Key steps include:

  • Intermediate Preparation : Use coupling reactions (e.g., amide bond formation) between pyrimidine derivatives and benzamide precursors. For example, activating carboxylic acids with reagents like p-trifluoromethylbenzoyl chloride (as seen in similar syntheses) .
  • Substituent Introduction : The dimethylamino and pyrrolidinyl groups may be introduced via nucleophilic substitution or metal-catalyzed cross-coupling.
  • Optimization : Solvent choice (e.g., acetonitrile for polar aprotic conditions) and catalysts (e.g., triethylamine for deprotonation) significantly impact yield. Reaction temperatures should be controlled (e.g., 0–25°C) to minimize side products .

Example Protocol :

StepReagents/ConditionsPurposeReference
1O-benzyl hydroxylamine, K₂CO₃, CH₃CNAmide coupling
2Trichloroisocyanuric acid (TCICA)Activation
3Triethylamine, DMFSolvent/base optimization

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying impurities. Thin-layer chromatography (TLC) using silica gel plates can monitor reaction progress .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and high-resolution mass spectrometry (HRMS) validate molecular identity. X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .

Advanced Research Questions

Q. How can computational docking tools like AutoDock Vina predict the binding interactions of this compound with target proteins?

  • Methodological Answer :

  • Grid Setup : Define the binding pocket using coordinates from X-ray or cryo-EM structures. Adjust grid dimensions (e.g., 60 × 60 × 60 Å) to encompass all potential interaction sites .
  • Docking Parameters : Use the Lamarckian genetic algorithm with 20–50 runs to sample conformational space. Set exhaustiveness to 8–32 for accuracy-speed balance .
  • Post-Docking Analysis : Cluster results by root-mean-square deviation (RMSD < 2.0 Å) and prioritize poses with favorable hydrogen bonding (e.g., pyrimidine N-atoms to protein backbone) and hydrophobic contacts (e.g., trifluoromethyl group in hydrophobic pockets).

Example Output Table :

PoseBinding Energy (kcal/mol)H-BondsHydrophobic Contacts
1-9.235
2-8.726

Q. How should researchers resolve discrepancies between computational binding predictions and empirical assay results?

  • Methodological Answer :

  • Validation Steps :

Protonation States : Ensure the compound’s ionization state (e.g., pyrimidine ring protonation) matches physiological pH using tools like Epik.

Water Molecules : Include crystallographic water molecules in docking simulations, as they mediate key interactions .

Mutagenesis Studies : Test binding affinity against mutant proteins (e.g., alanine scanning) to confirm predicted interaction residues.

  • Data Reconciliation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) and compare with docking scores .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Systematically alter substituents (e.g., replace pyrrolidinyl with piperidinyl) and measure changes in target affinity or solubility.
  • Assay Design :
  • In Vitro : Enzymatic inhibition assays (IC₅₀ determination) using purified targets.
  • Cellular : Cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines) to assess therapeutic potential.
  • Computational Modeling : Perform comparative molecular field analysis (CoMFA) to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Example SAR Table :

DerivativeR-Group ModificationIC₅₀ (nM)Solubility (µg/mL)
1-N(CH₃)₂12.38.5
2-Pyrrolidinyl9.85.2

属性

IUPAC Name

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O/c1-25(2)15-14(11-22-17(24-15)26-8-3-4-9-26)23-16(27)12-6-5-7-13(10-12)18(19,20)21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUQXPFSYFBWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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